molecular formula C2F4O3S B1293489 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide CAS No. 697-18-7

3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide

Cat. No. B1293489
CAS RN: 697-18-7
M. Wt: 180.08 g/mol
InChI Key: ZMSRCMWBEGLBAI-UHFFFAOYSA-N
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Description

The compound 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide is a perfluorinated chemical that is part of a broader class of sulfur-containing heterocycles. These compounds are of interest due to their unique chemical properties and potential applications in various fields, including materials science and pharmaceuticals. Although the specific compound is not directly mentioned in the provided papers, the related compounds and reactions give insight into the chemical behavior and synthetic routes that could be applicable to 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide.

Synthesis Analysis

The synthesis of related sulfur-containing heterocycles has been explored in the literature. For instance, Tetrafluorothiophene S,S-dioxide, a compound with similar perfluorinated characteristics, has been synthesized and serves as a highly reactive diene and dienophile. This suggests that similar synthetic strategies could potentially be applied to the synthesis of 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide . Additionally, the synthesis of 4-methyl-1,2-oxathiin 2,2-dioxide through the reaction of isoprene with the SO3-DMF complex and subsequent reactions indicates a possible route involving sulfur dioxide complexes and organic substrates that could be relevant .

Molecular Structure Analysis

The molecular structure of 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide is not directly discussed in the provided papers. However, the structure of related compounds, such as 4-methyl-1,2-oxathiin 2,2-dioxide, which was synthesized through a multi-step process involving bromination and treatment with triethylamine, provides a basis for understanding the structural aspects of sulfur-oxygen rings and the influence of fluorine substituents on the ring system .

Chemical Reactions Analysis

The reactivity of tetrafluorothiophene S,S-dioxide as both a diene and dienophile suggests that 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide may also exhibit unique reactivity patterns due to the presence of fluorine atoms and the sulfur dioxide moiety . Furthermore, the stereoselective preparation of trifluoromethyl containing 1,4-oxathiolane derivatives through ring expansion reactions indicates that the introduction of fluorine atoms can significantly influence the stereochemistry and reaction pathways of sulfur-containing heterocycles .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide are not explicitly detailed in the provided papers, the properties of similar perfluorinated compounds can be inferred. The presence of multiple fluorine atoms typically leads to high chemical and thermal stability, as well as unique electronic properties due to the strong electronegativity of fluorine. The synthesis and reactivity of tetrafluorothiophene S,S-dioxide and related compounds suggest that these properties are likely to be present in 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide as well .

Scientific Research Applications

Lewis Acid in Catalysis

3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide has been used in the synthesis of a new Lewis acid, Zn(ODf)2. This compound has been applied in the highly enantioselective alkynylation of aldehydes, showcasing its utility in asymmetric catalysis to produce propargylic alcohols with high yields and enantiomeric excesses up to 99% (Chen, Xiong, & Jiang, 2002).

Route to Polyhalogenoalkenes

It serves as a precursor in the preparation of 1,2-oxathietan 2,2-dioxides (β-sultones), which can be used for the synthesis of internal polyhalogenoalkenes. These β-sultones are prepared through the reaction of sulfur trioxide with polyfluoroalkenes or by adding polyhalogenoketones to a sulphene (Cookson et al., 1982).

Gas-Phase Structural Analysis

The gas-phase structure of derivatives of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide has been studied, providing insights into their molecular conformation. This research contributes to understanding the physical chemistry of these compounds (Gard, Terjeson, & Oberhammer, 1998).

Applications in Material Chemistry

Derivatives of 1,2-oxathiine 2,2-dioxides, obtained from 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide, have been used in materials chemistry. This includes their application in P-type photochromism of certain substituted oxathiine 2,2-dioxides, demonstrating their potential in developing photo-responsive materials (Aiken et al., 2019).

Safety And Hazards

When handling 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide, it’s important to avoid contact with flammable materials and keep away from open flames or ignition sources to prevent fire or explosion . Storage should avoid mixing with acids and oxidizing agents to prevent dangerous reactions . Strict safety procedures should be followed during use and disposal, and relevant regulations should be complied with .

properties

IUPAC Name

3,3,4,4-tetrafluorooxathietane 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2F4O3S/c3-1(4)2(5,6)10(7,8)9-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSRCMWBEGLBAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(S(=O)(=O)O1)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061017
Record name Tetrafluoroethane beta-sultone
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Molecular Weight

180.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide

CAS RN

697-18-7
Record name 1,2-Oxathietane, 3,3,4,4-tetrafluoro-, 2,2-dioxide
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Record name 2-Hydroxytetrafluoroethanesulfonic acid beta-sultone
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Record name 1,2-Oxathietane, 3,3,4,4-tetrafluoro-, 2,2-dioxide
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Record name Tetrafluoroethane beta-sultone
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Record name 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide
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Record name 2-HYDROXYTETRAFLUOROETHANESULFONIC ACID .BETA.-SULTONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide

Citations

For This Compound
5
Citations
Z Chen, W Xiong, B Jiang - Chemical communications, 2002 - pubs.rsc.org
A new Lewis acid, Zn(ODf)2, was first prepared from commercially available 3,3,4,4-tetrafluoro[1,2]oxathietane 2,2-dioxide in four steps with 56% yields and also was applied to catalyze …
Number of citations: 35 pubs.rsc.org
W Storzer, DD DesMarteau - Inorganic Chemistry, 1991 - ACS Publications
The relatively stable hypochlorites C10CF2CF2S02F and C10CF2CF (CF3) S02F were synthesized either by chlorofluorination of the corresponding acid fluorides or by reaction of their …
Number of citations: 3 pubs.acs.org
PR Resnick - … Heterocyclic Compounds; John Wiley & Sons, Inc …, 2009 - Wiley Online Library
Fluorine-containing heterocycles are not just laboratory curiosities. They have many practical uses. The objective of this chapter is to emphasize how these materials have been used in …
Number of citations: 2 onlinelibrary.wiley.com
CP Zhang, QY Chen, Y Guo, JC Xiao, YC Gu - Coordination Chemistry …, 2014 - Elsevier
Tetrafluoroethane β-sultone (TFES) has hundreds of useful fluorinating derivatives as reagents. The reactions of TFES with nucleophiles provide a variety of interesting …
Number of citations: 92 www.sciencedirect.com
陈自力, 熊文南, 姜标 - 2002
Number of citations: 0

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